3-Chloro-1H-indazol-4-amine

Vue d'ensemble

Description

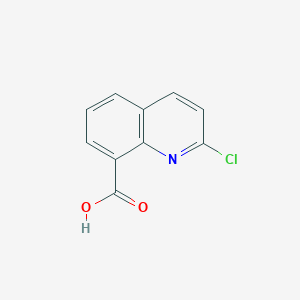

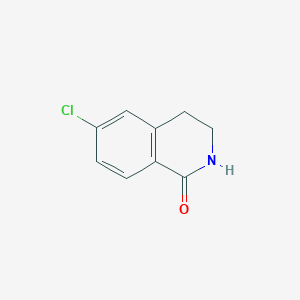

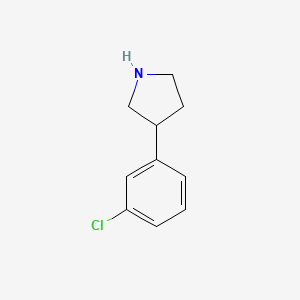

“3-Chloro-1H-indazol-4-amine” is a chemical compound with the molecular formula C7H6ClN3 . It is a derivative of indazole, a heterocyclic compound that is an important part of many natural products and marketed drugs .

Synthesis Analysis

The synthesis of indazole derivatives, including “3-Chloro-1H-indazol-4-amine”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “3-Chloro-1H-indazol-4-amine” contains a total of 18 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Pyrazole .

Chemical Reactions Analysis

Indazole-containing compounds, including “3-Chloro-1H-indazol-4-amine”, have been synthesized using various methods, such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Physical And Chemical Properties Analysis

“3-Chloro-1H-indazol-4-amine” has a molecular weight of 167.596, a density of 1.5±0.1 g/cm3, a boiling point of 408.7±25.0 °C at 760 mmHg, and a flash point of 201.0±23.2 °C .

Applications De Recherche Scientifique

HIV-1 Treatment Research

“3-Chloro-1H-indazol-4-amine” derivatives have been utilized in the synthesis of compounds like Lenacapavir, which is a potent capsid inhibitor for the treatment of HIV-1 infections. This showcases the compound’s potential in antiviral therapy research, particularly in developing treatments for HIV .

Cancer Therapeutics

Indazole compounds, which include “3-Chloro-1H-indazol-4-amine” derivatives, have shown promise in inhibiting cell growth in various cancer cell lines, including colon and melanoma. This suggests its application in cancer research, focusing on the development of new chemotherapeutic agents .

Bcr-Abl Inhibition

Derivatives of “3-Chloro-1H-indazol-4-amine” have been synthesized and evaluated for their activity against Bcr-Abl wild type as well as T315I mutant. This indicates its use in research aimed at treating chronic myeloid leukemia by targeting specific mutations .

Synthesis Methodology

The compound has been involved in research focusing on improving synthesis methods for indazole derivatives. This includes developing new approaches to synthesize such compounds from more inexpensive materials, which is crucial for cost-effective drug development .

Mécanisme D'action

Target of Action

The primary target of 3-Chloro-1H-indazol-4-amine is the tyrosine kinase receptor . This receptor plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control .

Mode of Action

3-Chloro-1H-indazol-4-amine interacts with its target, the tyrosine kinase receptor, by binding effectively with the hinge region of the receptor . This interaction results in the inhibition of the receptor’s activity, leading to a decrease in the signaling pathways that promote cell growth and proliferation .

Biochemical Pathways

The interaction of 3-Chloro-1H-indazol-4-amine with the tyrosine kinase receptor affects several biochemical pathways. The most significant of these is the inhibition of the signaling pathways that promote cell growth and proliferation . This leads to downstream effects such as the suppression of tumor growth .

Pharmacokinetics

The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Chloro-1H-indazol-4-amine’s action primarily involve the suppression of cell growth and proliferation. By inhibiting the activity of the tyrosine kinase receptor, 3-Chloro-1H-indazol-4-amine disrupts the signaling pathways that promote these processes, leading to the suppression of tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-1H-indazol-4-amine. For instance, the compound’s solubility in water and other polar solvents suggests that it may be more effective in aqueous environments . .

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLMMCOMDHTWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598307 | |

| Record name | 3-Chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54768-48-8 | |

| Record name | 3-Chloro-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54768-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

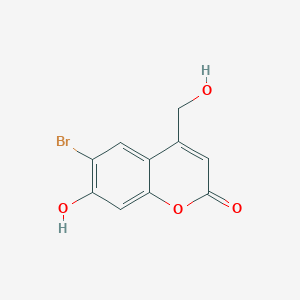

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)

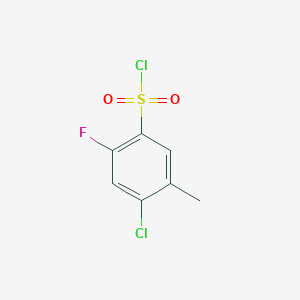

![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)